REACTION_CXSMILES
|
[OH:1][CH:2]1[C:11]2[C:6](=[C:7]([O:12]C)[CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[O:3]1.[Cl-].[Cl-].[Cl-].[Al+3]>C(Cl)Cl>[OH:1][CH:2]1[C:11]2[C:6](=[C:7]([OH:12])[CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[O:3]1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
OC1OC(=O)C2=C(C=CC=C12)OC
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
ice
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
27 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for a further 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 200 ml of ethyl acetate each time
|
Type
|
WASH
|
Details
|
The organic solution is washed with sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent and recrystallisation from ethyl acetate and n-hexane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |